molecular formula C7H4ClN3O2 B13909144 8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione

8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione

Cat. No.: B13909144
M. Wt: 197.58 g/mol
InChI Key: VITJJDGGYCYFPR-UHFFFAOYSA-N
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Description

8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its fused pyridine and pyrimidine rings, with a chlorine atom at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with 6-amino-3-methylpyrimidine-2,4-dione. This reaction proceeds through a series of steps including cyclization and chlorination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridopyrimidines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted pyridopyrimidines, N-oxides, and dihydropyridopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored as a potential inhibitor of various enzymes, including poly (ADP-ribose) polymerase-1 (PARP-1) and cyclin-dependent kinases (CDKs). .

    Biology: The compound is used in studies related to DNA repair mechanisms and cell cycle regulation.

    Industry: It serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing the repair of damaged DNA and leading to cell death in cancer cells. Similarly, as a CDK inhibitor, it interferes with the cell cycle progression, inducing apoptosis in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a valuable scaffold for the development of novel therapeutic agents.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

8-chloro-1H-pyrido[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H4ClN3O2/c8-5-4-3(1-2-9-5)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13)

InChI Key

VITJJDGGYCYFPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=O)NC(=O)N2)Cl

Origin of Product

United States

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